molecular formula C7H8F2N2O2 B2895221 [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 957487-29-5

[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2895221
CAS No.: 957487-29-5
M. Wt: 190.15
InChI Key: ZHCDOVBRCTYUSV-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (CAS 957487-29-5) is a pyrazole-derived carboxylic acid with the molecular formula C₇H₈F₂N₂O₂ and a molecular weight of 190.1 g/mol . Its structure features a pyrazole ring substituted with a difluoromethyl (-CF₂H) group at position 3 and a methyl (-CH₃) group at position 5, linked to an acetic acid moiety. The compound’s XLogP3 value of 0.7 suggests moderate lipophilicity, and it is classified as harmful if swallowed (H302 hazard code) .

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)10-11(4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCDOVBRCTYUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957487-29-5
Record name 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
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Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • Replacement of -CF₂H (difluoromethyl) with -CF₃ (trifluoromethyl) increases lipophilicity due to the higher electronegativity and hydrophobicity of the trifluoromethyl group .
  • Halogen substituents (e.g., -Cl, -Br) at position 4 enhance molecular weight and may influence intermolecular interactions (e.g., halogen bonding) .

Fluorine at position 4 (CAS 1823818-15-0) alters electronic distribution, which could impact hydrogen bonding or metabolic stability .

Similar strategies may apply to analogs.

Biological Activity

[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (CAS Number: 957487-29-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a difluoromethyl group and a methyl group attached to the pyrazole ring, contributing to its pharmacological properties.

  • Molecular Formula : C7H8F2N2O2
  • Molecular Weight : 190.15 g/mol
  • Physical Form : Solid
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The compound exhibits anti-inflammatory properties, likely through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds with similar pyrazole structures exhibit significant anti-inflammatory effects. For instance, compounds derived from pyrazoles were reported to inhibit COX-1 and COX-2 with varying degrees of potency. The following table summarizes the IC50 values for selected pyrazole derivatives:

Compound NameIC50 (μg/mL)Target Enzyme
Pyrazole A54.65COX-1
Pyrazole B60.56COX-2
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is currently not available but is under investigation.

Case Studies

A recent review highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro studies indicated that these compounds could effectively reduce inflammation in various models, showcasing their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .

Example Study

In a controlled experiment, researchers evaluated the effects of this compound on human cell lines stimulated with pro-inflammatory cytokines. The results indicated a significant reduction in inflammatory markers, suggesting that this compound could modulate the inflammatory response effectively.

Safety and Toxicology

Safety assessments are crucial for any bioactive compound. Preliminary toxicological studies suggest that this compound has a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg in animal models . However, further studies are required to fully elucidate its long-term effects and potential side effects.

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